molecular formula C15H22ClNO2 B12354719 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride CAS No. 2749897-35-4

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride

Cat. No.: B12354719
CAS No.: 2749897-35-4
M. Wt: 283.79 g/mol
InChI Key: NBEWESBOXOPWLE-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable ketone to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization with pyrrolidine under controlled conditions to form the final product.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound may inhibit the reuptake of neurotransmitters such as dopamine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This can result in stimulant effects and altered mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)butan-1-one: Contains a chlorine atom on the aromatic ring.

    1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one: Features a fluorine atom on the aromatic ring.

Uniqueness

1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s lipophilicity, making it more or less likely to cross biological membranes and interact with molecular targets.

Properties

CAS No.

2749897-35-4

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-3-14(16-10-4-5-11-16)15(17)12-6-8-13(18-2)9-7-12;/h6-9,14H,3-5,10-11H2,1-2H3;1H

InChI Key

NBEWESBOXOPWLE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl

Origin of Product

United States

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